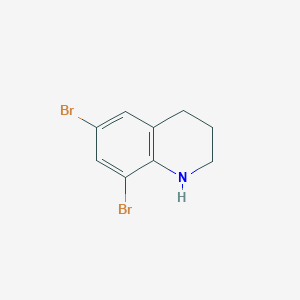

6,8-Dibromo-1,2,3,4-tetrahydroquinoline

描述

6,8-Dibromo-1,2,3,4-tetrahydroquinoline is a brominated derivative of tetrahydroquinoline, a compound that forms the backbone of many pharmacologically active molecules. The presence of bromine atoms at the 6 and 8 positions of the quinoline ring enhances its reactivity and potential for further functionalization . This compound is of significant interest in organic chemistry due to its versatile applications in the synthesis of various biologically active molecules .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromo-1,2,3,4-tetrahydroquinoline typically involves the bromination of 1,2,3,4-tetrahydroquinoline. One common method is the direct bromination using molecular bromine (Br2) in the presence of a suitable solvent such as acetic acid . The reaction is carried out under controlled conditions to ensure selective bromination at the 6 and 8 positions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and bromine concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the bromination process .

化学反应分析

Types of Reactions

6,8-Dibromo-1,2,3,4-tetrahydroquinoline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.

Reduction Reactions: Reduction of the brominated compound can lead to the formation of tetrahydroquinoline derivatives with different substitution patterns.

Common Reagents and Conditions

Bromination: Molecular bromine (Br2) in acetic acid.

Substitution: Sodium methoxide (NaOMe) and copper(I) iodide (CuI).

Oxidation: Various oxidizing agents such as hydrogen peroxide (H2O2) or peracids.

Major Products

Methoxy Derivatives: Formed through nucleophilic substitution reactions.

Quinoline N-Oxides: Formed through oxidation reactions.

科学研究应用

Anticancer Properties

Research has demonstrated that 6,8-dibromo-1,2,3,4-tetrahydroquinoline exhibits significant antiproliferative effects against various cancer cell lines:

- HeLa Cells : In studies, this compound inhibited cell proliferation at concentrations as low as 10 µg/mL. It was shown to induce apoptosis through mechanisms such as DNA fragmentation .

- Other Cell Lines : It also demonstrated activity against human adenocarcinoma (HT29) and rat glioblastoma (C6) cells, indicating a broad spectrum of anticancer activity .

Comparative Analysis of Related Compounds

The following table summarizes the structural features and biological activities of related compounds:

| Compound Name | Structural Features | Anticancer Activity |

|---|---|---|

| 6-Bromo-1,2,3,4-tetrahydroquinolin-4-one | One bromine atom at position 6 | Moderate activity |

| 8-Bromo-1,2,3,4-tetrahydroquinolin-4-one | One bromine atom at position 8 | Variable activity |

| 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-one | Methoxy group instead of bromine | Different solubility |

| 6,8-Dibromo-1,2,3,4-tetrahydroquinolin | Two bromine atoms at positions 6 and 8 | Significant antiproliferative activity |

Study on HeLa Cells

A pivotal study published in a peer-reviewed journal highlighted the effectiveness of this compound against HeLa cells. The compound was shown to significantly inhibit cell growth compared to standard treatments like 5-Fluorouracil .

Comparative Studies

Further investigations compared the anticancer activities of various tetrahydroquinoline derivatives. The results indicated that while many derivatives exhibited some level of activity against cancer cell lines, none matched the potency of this compound .

作用机制

The mechanism of action of 6,8-dibromo-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by causing DNA fragmentation . The compound may also inhibit enzymes such as topoisomerase I, which is involved in DNA replication and transcription .

相似化合物的比较

Similar Compounds

6-Bromo-1,2,3,4-tetrahydroquinoline: A mono-brominated derivative with similar reactivity but different substitution patterns.

3,6,8-Tribromoquinoline: A tri-brominated derivative with enhanced reactivity due to the presence of three bromine atoms.

Uniqueness

6,8-Dibromo-1,2,3,4-tetrahydroquinoline is unique due to its specific bromination pattern, which allows for selective functionalization and the formation of diverse derivatives. This makes it a valuable intermediate in the synthesis of complex organic molecules with potential biological activities .

生物活性

6,8-Dibromo-1,2,3,4-tetrahydroquinoline is a brominated derivative of tetrahydroquinoline known for its diverse biological activities, particularly in the field of cancer research. This compound has been studied for its potential antiproliferative effects against various cancer cell lines, showcasing promising results that warrant detailed examination.

- Molecular Formula: C9H7Br2N

- Molecular Weight: 305.07 g/mol

- CAS Number: 263896-33-9

The biological activity of this compound is primarily attributed to its ability to interact with cellular processes:

- Induction of Apoptosis: The compound has been shown to induce apoptosis in cancer cell lines through mechanisms such as DNA fragmentation and disruption of cellular signaling pathways.

- Cell Cycle Arrest: It affects various biochemical pathways involved in cell cycle regulation, leading to cell cycle arrest in different phases.

- Inhibition of Angiogenesis: The compound may also inhibit angiogenesis, which is critical for tumor growth and metastasis.

Antiproliferative Effects

Several studies have demonstrated the antiproliferative activity of this compound against various cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 10 | Induces apoptosis via DNA damage |

| HT29 (Colon) | 30 | Inhibits cell proliferation |

| C6 (Glioblastoma) | 30 | Causes DNA fragmentation |

These results indicate that the compound exhibits significant cytotoxicity at relatively low concentrations.

Case Studies

-

Study on HeLa Cells:

In a study published in the Journal of Biological Chemistry, this compound was found to significantly inhibit the proliferation of HeLa cells at concentrations starting from 10 µg/mL. The mechanism was linked to the induction of apoptosis and DNA fragmentation . -

Comparison with Other Compounds:

A multicriteria decision-making approach indicated that this compound is among the most promising anticancer agents when compared to other quinoline derivatives. This study highlighted its efficacy against both HeLa and HT29 cell lines .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains under investigation. However, preliminary data suggest that its bioavailability and metabolic pathways may be influenced by the bromine substituents. Toxicological studies are essential to evaluate its safety profile for potential therapeutic applications.

常见问题

Q. Basic: What are the established synthetic methodologies for 6,8-Dibromo-1,2,3,4-tetrahydroquinoline?

Answer:

The compound is typically synthesized via bromination of 1,2,3,4-tetrahydroquinoline. A reported method involves reacting tetrahydroquinoline with bromine in chloroform under dark conditions at room temperature, followed by purification using sodium bicarbonate washes, solvent evaporation, and recrystallization from benzene . This yields high-purity crystals (90% efficiency). Alternative routes include metal-bromine exchange reactions to generate disubstituted derivatives, leveraging brominated precursors for further functionalization .

Q. Basic: How is structural characterization of this compound performed?

Answer:

Structural validation combines spectroscopic and crystallographic methods:

- NMR : H and C NMR identify substituent positions and confirm bromine integration .

- X-ray crystallography : Determines bond lengths, angles, and puckering parameters (e.g., θ = 67.1° for the tetrahydroquinoline ring) .

- Mass spectrometry (ESI-MS) : Verifies molecular weight and fragmentation patterns .

Recrystallization from ethyl acetate/hexane mixtures ensures purity, monitored via TLC (Rf = 0.65 in 9:1 hexane/EtOAc) .

Q. Advanced: What challenges arise in synthesizing bifunctional derivatives of this compound?

Answer:

Bifunctional derivatives require precise control over regioselectivity and steric effects. Key challenges include:

- Cyclization efficiency : Intramolecular cyclization of intermediates (e.g., N-chloro-2-hydroxypropyl derivatives) may yield competing products unless reaction conditions (temperature, solvent) are optimized .

- Purification : Column chromatography with gradients (e.g., EtOAc/cyclohexane) separates structurally similar byproducts .

- Substituent compatibility : Bulky groups (e.g., naphthyl) hinder ring closure, necessitating protecting groups or stepwise synthesis .

Q. Advanced: How can researchers resolve contradictions in biological activity data for 6,8-disubstituted quinoline derivatives?

Answer:

Discrepancies in anticancer activity (e.g., 6,8-dibromo vs. 6,8-dimethoxy derivatives) may stem from:

- Cell line variability : Test across multiple tumor lines (e.g., HeLa, MCF-7) to assess selectivity .

- Substituent electronic effects : Electron-withdrawing groups (e.g., Br) enhance electrophilic interactions, while methoxy groups alter solubility and membrane permeability .

- Dose-response profiling : Use IC curves to differentiate potency from cytotoxicity .

Q. Advanced: What strategies enable selective functionalization of this compound via metal-bromine exchange?

Answer:

Metal-bromine exchange (e.g., Grignard or organolithium reagents) allows sequential substitution:

- Order of substitution : Prioritize bromine at the 6-position due to lower steric hindrance, followed by 8-position modification .

- Solvent selection : Use anhydrous THF or EtO to prevent side reactions.

- Quenching conditions : Add electrophiles (e.g., aldehydes, ketones) post-exchange to trap intermediates and avoid over-functionalization .

Q. Advanced: How can computational modeling guide the design of this compound derivatives?

Answer:

- DFT calculations : Predict regioselectivity in electrophilic substitution by analyzing charge distribution (e.g., Fukui indices) .

- Molecular docking : Screen derivatives against target proteins (e.g., topoisomerase II) to prioritize synthesis .

- ADMET profiling : Use tools like SwissADME to optimize bioavailability and reduce toxicity early in design .

Q. Basic: What are the primary research applications of this compound?

Answer:

- Pharmaceutical intermediates : Serve as precursors for anticancer agents (e.g., 6,8-dimethoxyquinoline derivatives) .

- Material science : Bromine substituents enhance thermal stability in polymers and dyes .

- Catalysis : Metal complexes (e.g., Ru-based) utilize the tetrahydroquinoline scaffold for asymmetric synthesis .

Q. Advanced: What experimental controls are critical in kinetic studies of this compound reactions?

Answer:

- Light exclusion : Prevent photodebromination by conducting reactions in amber glassware .

- Oxygen-free environments : Use Schlenk lines or nitrogen blankets to inhibit radical side reactions.

- Internal standards : Spiking with deuterated analogs (e.g., D-dimethoxy derivatives) improves HPLC-MS quantification accuracy .

属性

IUPAC Name |

6,8-dibromo-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2N/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h4-5,12H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNSRBNSPFBIZRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC(=C2)Br)Br)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。